molecular formula C19H24FN3O5S2 B6518939 4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide CAS No. 932970-76-8

4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide

Cat. No. B6518939
CAS RN: 932970-76-8
M. Wt: 457.5 g/mol
InChI Key: YQNJPHZBIFFOLW-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are known to have a wide range of medicinal properties . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The methoxyphenyl group attached to the piperazine ring could potentially modulate the pharmacokinetic properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and MS . The presence of the fluorine atom could potentially be confirmed through 19F NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide, piperazine, and methoxyphenyl groups. For example, the piperazine ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially increase its water solubility .

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid pinacol ester compounds serve as crucial intermediates in carbon-carbon coupling and carbon heterocoupling reactions. Due to their unique structure, they exhibit significant biological activity and pharmacological effects . The title compound, synthesized via a two-step substitution reaction, falls into this category. Researchers have explored its potential in organic synthesis, especially in the context of boron neutron capture therapy and feedback control drug transport polymers for cancer treatment.

Antiviral Properties

Fluorine-containing compounds have gained prominence in medicine. Notably, 29 fluorine-containing drugs are among the top 200 globally sold medications approved by the FDA . The strong electronegativity of fluorine enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. While specific studies on our compound are scarce, its fluorine moiety may contribute to antiviral properties. Further investigations could explore its potential as an oral antiviral agent, akin to 4-fluorouridine .

Cancer Treatment and Local Anesthetics

Amide local anesthetics find widespread use in clinical cancer surgery. Research suggests that these compounds may have applications in cancer treatment, making them promising candidates for therapeutic interventions . Our title compound, with its amide functional group, could be investigated for its role in modulating cancer cell behavior or enhancing anesthesia during surgical procedures.

Heterocyclic Compounds with Fluorine and Piperazine Moieties

Our compound’s structure incorporates both fluorine and piperazine moieties. Heterocyclic compounds often exhibit diverse biological activities. For instance, indole derivatives, which share some structural features with our compound, have been studied for their potential in various contexts . Investigating the pharmacological effects of our compound within this framework could yield valuable insights.

Computational Studies and Molecular Properties

Density functional theory (DFT) calculations have been applied to analyze the molecular structure, electrostatic potential, and frontier molecular orbitals of our title compound . These studies provide essential information about its conformation, stability, and electronic properties. Researchers can explore its reactivity, binding affinities, and potential interactions with biological targets.

Crystallography and Structural Insights

The single crystal structure of our compound has been determined by X-ray diffraction, confirming its arrangement in the solid state . Crystallographic analyses reveal precise bond lengths, angles, and packing arrangements. Researchers can use this information to understand its three-dimensional structure and predict its behavior in various environments.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially focus on further elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .

properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5S2/c1-28-18-6-4-17(5-7-18)22-11-13-23(14-12-22)29(24,25)15-10-21-30(26,27)19-8-2-16(20)3-9-19/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNJPHZBIFFOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide

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